
(3-Cyanophenyl)methanesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Cyanophenyl)methanesulfonohydrazide” is a chemical compound with the CAS Number: 1156132-45-4 . It has a molecular weight of 211.24 . It is also known as 3-CPSH. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9N3O2S/c9-5-7-2-1-3-8 (4-7)6-14 (12,13)11-10/h1-4,11H,6,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Derivatives : (3-Cyanophenyl)methanesulfonohydrazide and related compounds are involved in multi-component chemical reactions. For instance, a study by An, Zheng, and Wu (2014) demonstrates the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a radical process involving intramolecular cyclization and sulfur dioxide insertion (An, Zheng, & Wu, 2014).
Photo-induced Reactions : Zhou, Xia, and Wu (2016) explored a photo-induced catalyst-free reaction involving this compound derivatives. This study highlights the generation of diverse (2-oxoindolin-3-yl)methanesulfonohydrazides under UV irradiation, demonstrating the potential for photochemical applications (Zhou, Xia, & Wu, 2016).
Complex Formation Studies : Binkowska et al. (2008) investigated the complexes formed between variants of this compound and nitrogenous bases, revealing insights into the proton transfer and ionic interactions in these compounds (Binkowska et al., 2008).
Electrochemical Behavior : Pilard et al. (2001) studied the electrochemical reduction of derivatives of this compound, contributing to an understanding of their electrogenerated radical anions and potential applications in electrochemistry (Pilard et al., 2001).
Applications in Molecular Pharmacology
Enzymatic Interactions : Research by Greenspan and Wilson (1970) on methanesulfonates, closely related to this compound, shows their interaction with acetylcholinesterase, an enzyme crucial in neurochemistry (Greenspan & Wilson, 1970).
Antibacterial Activity : A study by Özdemir et al. (2009) on methanesulfonic acid hydrazide derivatives, structurally related to this compound, assessed their antibacterial activities, suggesting potential applications in antimicrobial research (Özdemir et al., 2009).
Fluorescence Amino Acid Analysis : Lee and Drescher (1979) explored the modification of cysteine and cystine for fluorescence amino acid analysis using compounds related to this compound (Lee & Drescher, 1979).
Synthetic Chemistry and Material Science
- Cyclization Reactions : Research by Premasagar, Palaniswamy, and Eisenbraun (1981) utilized methanesulfonic acid, related to this compound, for cyclization reactions to synthesize indanones and tetralones, which are important in material science (Premasagar, Palaniswamy, & Eisenbraun, 1981).
Propiedades
IUPAC Name |
(3-cyanophenyl)methanesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-2-1-3-8(4-7)6-14(12,13)11-10/h1-4,11H,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSQIGYPCDPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)

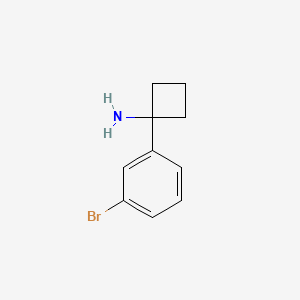

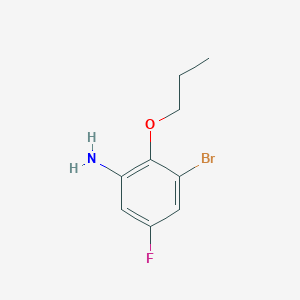
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
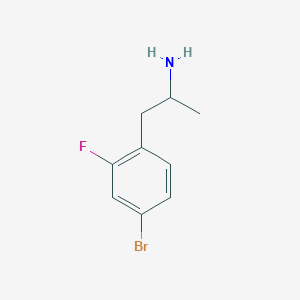
![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)
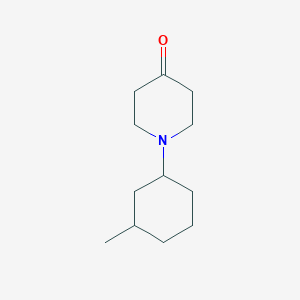
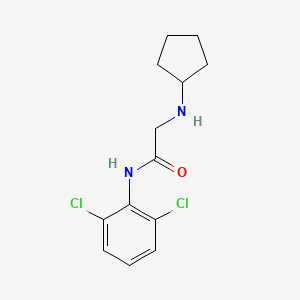
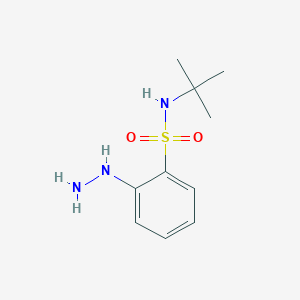
![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)
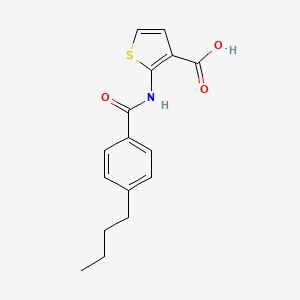
![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)
